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molecular formula C6H13NO B146200 Hexanamide CAS No. 628-02-4

Hexanamide

Cat. No. B146200
M. Wt: 115.17 g/mol
InChI Key: ALBYIUDWACNRRB-UHFFFAOYSA-N
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Patent
US08951528B2

Procedure details

Alternatively, N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-(pyridin-2-yldithio)propanoyl]amino}hexanamide was synthesized from 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride in one step. A mixture of 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride (68 mg, 0.16 mmol), triethylamine (0.046 mL, 0.32 mmol), and N-succinimidyl 3-(2-pyridyldithio)propionate in tetrahydrofuran (1.6 mL) and DMF (0.5 mL) was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel to provide 36 mg of N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-pyridin-2-yldithio)propanoyl]amino}hexanamide as a colorless oil.
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([NH:10][C:11]([CH3:32])([CH3:31])[CH2:12][N:13]1[C:25]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[N:18]=[C:17]([NH2:26])[C:16]=2[N:15]=[C:14]1[CH2:27][O:28][CH2:29][CH3:30])=[O:9].C(N(CC)CC)C.C1C(=O)N([O:47][C:48]([CH2:50][CH2:51][S:52][S:53][C:54]2[N:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)=O)C(=O)C1>O1CCCC1.CN(C=O)C>[NH2:26][C:17]1[C:16]2[N:15]=[C:14]([CH2:27][O:28][CH2:29][CH3:30])[N:13]([CH2:12][C:11]([NH:10][C:8](=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][NH:2][C:48](=[O:47])[CH2:50][CH2:51][S:52][S:53][C:54]3[CH:55]=[CH:56][CH:57]=[CH:58][N:59]=3)([CH3:31])[CH3:32])[C:25]=2[C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[N:18]=1.[C:8]([NH2:10])(=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH3:3] |f:0.1|

Inputs

Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCCCC(=O)NC(CN1C(=NC=2C(=NC=3C=CC=CC3C21)N)COCC)(C)C
Step Two
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Smiles
Cl.NCCCCCC(=O)NC(CN1C(=NC=2C(=NC=3C=CC=CC3C21)N)COCC)(C)C
Name
Quantity
0.046 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2
Name
Quantity
1.6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC=2C=CC=CC2C2=C1N=C(N2CC(C)(C)NC(CCCCCNC(CCSSC2=NC=CC=C2)=O)=O)COCC
Name
Type
product
Smiles
C(CCCCC)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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